molecular formula C20H36O2 B1662346 Dcp-LA CAS No. 28399-31-7

Dcp-LA

Cat. No.: B1662346
CAS No.: 28399-31-7
M. Wt: 308.5 g/mol
InChI Key: CONYTTFKIUJZOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DCP-LA involves the derivatization of linoleic acid. The synthetic route typically includes the formation of cyclopropane rings instead of cis-double bonds present in linoleic acid . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired cyclopropane structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

DCP-LA undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

DCP-LA is unique in its selective activation of protein kinase C epsilon. Similar compounds include other linoleic acid derivatives and protein kinase C activators such as:

This compound’s uniqueness lies in its selective activation of protein kinase C epsilon, making it a valuable tool in the study of protein kinase C signaling pathways and potential therapeutic applications .

Biological Activity

Dcp-LA, or 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a linoleic acid derivative that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and potential therapeutic benefits.

This compound operates through several key pathways that influence neuronal health and cognitive function:

  • Activation of Protein Kinase C (PKC) : this compound selectively activates PKCε, which plays a crucial role in synaptic transmission and plasticity. This activation enhances the release of glutamate from presynaptic terminals, leading to improved synaptic communication in the hippocampus .
  • Inhibition of GSK-3β : By inhibiting glycogen synthase kinase-3β (GSK-3β), this compound reduces Tau phosphorylation, a significant factor in the formation of neurofibrillary tangles associated with AD. This inhibition occurs through multiple pathways involving PKCε and Akt signaling .
  • Modulation of Protein Phosphatases : this compound has been shown to inhibit protein phosphatase 1 (PP1) and protein tyrosine phosphatase 1B (PTP1B), further contributing to its neuroprotective effects by promoting synaptic integrity and reducing oxidative stress-induced apoptosis .

Effects on Cognitive Function

This compound has demonstrated significant effects on learning and memory in various animal models:

  • Alleviation of Memory Deficits : In studies involving rats treated with amyloid-β peptides or scopolamine, this compound administration resulted in significant improvements in memory performance as measured by water maze tests. The compound effectively reduced latency times to reach targets, indicating enhanced cognitive function .
  • Neuroprotective Properties : Beyond cognitive enhancement, this compound exhibits protective effects against oxidative stress. It prevents cell death in neuronal cultures exposed to nitric oxide donors, suggesting a role in neuroprotection against age-related cognitive decline .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in improving cognitive functions and offering neuroprotection:

StudyFindings
Nagata et al. (2005)Demonstrated that this compound significantly ameliorated memory deficits induced by amyloid-β and scopolamine in rat models .
Karger StudyShowed that this compound enhances presynaptic α7 acetylcholine receptor activity, leading to increased glutamate release and improved hippocampal synaptic transmission .
Antiaging ActionFound that this compound inhibited senescence-associated cell death in keratinocytes, indicating potential applications in skin aging and cellular longevity .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of DCP-LA in Alzheimer’s disease (AD) research, and how do they contribute to its therapeutic potential?

this compound primarily targets protein kinase C epsilon (PKCε) as a selective activator and protein tyrosine phosphatase 1B (PTP1B) as a potent inhibitor. PKCε activation inactivates glycogen synthase kinase-3β (GSK-3β) via direct phosphorylation (Ser9) or through PKCε/Akt pathways, reducing Tau hyperphosphorylation. PTP1B inhibition enhances receptor tyrosine kinase (RTK)/IRS-1/PI3K/PDK1/Akt signaling, further suppressing GSK-3β activity. This dual mechanism synergistically mitigates neurofibrillary tangle formation and improves synaptic transmission .

Q. How does this compound modulate synaptic transmission in hippocampal neurons?

this compound enhances presynaptic α7 nicotinic acetylcholine receptor responses via PKCε, increasing glutamate release. Postsynaptically, it inhibits protein phosphatase 1 (PP1), activating CaMKII to promote AMPA receptor trafficking to the membrane. These actions facilitate long-term potentiation (LTP) and improve spatial learning in AD models like 5xFAD mice .

Q. What in vivo models demonstrate this compound’s efficacy in improving cognitive deficits?

this compound ameliorates spatial learning and memory impairments in:

  • 5xFAD transgenic mice (AD model) via reduced Tau-Ser396 phosphorylation .
  • Rats with Aβ1-40- or scopolamine-induced deficits through enhanced synaptic transmission .
  • Senescence-accelerated mice (SAMP8) by countering age-related cognitive decline .

Q. What structural modifications differentiate this compound from linoleic acid, and how do they enhance stability?

this compound replaces linoleic acid’s cis-double bonds with cyclopropane rings (Figure 6A,B). This modification prevents rapid metabolism, prolonging bioavailability and enabling sustained PKCε activation and PTP1B inhibition in vivo .

Q. What are the recommended concentrations of this compound for in vitro versus in vivo studies?

  • In vitro: 100 nM optimally activates PKCε in PC-12 cells and hippocampal slices .
  • In vivo: 1 mg/kg (oral) in 5xFAD mice corresponds to ~3 μM plasma concentration, aligning with in vitro efficacy .

Advanced Research Questions

Q. How do this compound’s stereoisomers influence its bioactivity and PKCε selectivity?

Racemic this compound contains four diastereomers (α,α-, α,β-, β,α-, β,β-). Among these, α,β-DCP-LA exhibits the highest potency:

  • Selectively activates PKCε (7-fold > other isoforms) .
  • Stimulates glutamate, dopamine, and serotonin release via α7 nAChR and PKCε-dependent pathways . Stereochemical specificity is critical for optimizing therapeutic profiles in neurodegenerative diseases .

Q. What experimental approaches validate this compound’s dual mechanism (PKCε activation and PTP1B inhibition)?

  • PKCε activation:

  • FRET-based probes in PC-12 cells show cytosolic PKCε activation without membrane translocation .
  • Mutational studies (Arg50/Ile89 substitutions in PKCε’s C2-like domain) confirm binding specificity .
    • PTP1B inhibition:
  • Fluorescence binding assays demonstrate direct interaction (Kd ~100 nM) .
  • Enhanced Akt phosphorylation in NGF-stimulated PC-12 cells via RTK/IRS-1/PI3K signaling .

Q. How does PTP1B inhibition by this compound contribute to Rac1 activation and neuronal signaling?

this compound’s PTP1B inhibition prolongs RTK (e.g., TrkA) tyrosine phosphorylation, activating PI3K/PDK1/Akt. This pathway enhances Rac1 GTPase activity, measured via FRET probes, promoting cytoskeletal remodeling and synaptic plasticity .

Q. What methodologies address PKC isoform selectivity and off-target effects of this compound?

  • Isoform-specific assays: Cell-free kinase activity comparisons show PKCε activation at 100 nM, with minimal effects on α, β, or γ isoforms .
  • Pharmacological inhibitors: PKCε-specific inhibitory peptides block this compound’s effects in hippocampal slices .
  • Mutagenesis: Arg50Ala or Ile89Asn mutations in PKCε abolish this compound binding and activation .

Q. How do researchers reconcile this compound’s neuroprotective effects with potential pro-apoptotic signaling under oxidative stress?

While this compound inhibits caspase-3/-9 to protect against oxidative stress , its PKCε activation in Schwann cells reduces proliferation but enhances migration via cyclin D1/CDK6 downregulation . Context-dependent effects necessitate model-specific validation of survival pathways .

Q. Methodological Considerations Table

Aspect Recommendation References
In vitro concentration Use 100 nM in neuronal cultures or cell-free systems for maximal PKCε activation.
In vivo dosing Administer 1 mg/kg orally in murine models; monitor plasma levels for consistency.
Stereoisomer separation Employ chiral HPLC to isolate α,β-DCP-LA for studies requiring maximal potency.
Binding assays Fluorescein-conjugated this compound (Fluo-DCP) for direct PTP1B/PKCε interaction studies.
FRET/Rac1 activation Use Raichu-Rac1 probes in live PC-12 cells to quantify NGF-enhanced Rac1 activity.

Properties

IUPAC Name

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONYTTFKIUJZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432656
Record name DCP-LA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28399-31-7
Record name DCP-LA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester (4.89 g), 1N aqueous solution (33.4 ml) of lithium hydroxide and dioxane (33 ml) was stirred at 60° C. overnight. The mixture was poured into a mixture of ethyl acetate (EA) and a saturated aqueous solution of ammonium chloride. The separated organic layer was washed with water and dried over magnesium sulfate. After filtration, the filtrate was concentrated in vacuo. The obtained residue was purified by chromatography on silica gel (eluted with 20% EA in n-hexane). The fractions including 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid were collected and concentrated in vacuo to give 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid (4.01 g) as an oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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